molecular formula C17H16N2OS B3007233 N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide CAS No. 2411241-90-0

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide

Cat. No. B3007233
CAS RN: 2411241-90-0
M. Wt: 296.39
InChI Key: OPMWTOFYCNTXPR-UHFFFAOYSA-N
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Description

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide, commonly known as PBT-2, is a small molecule drug that has been extensively studied for its potential therapeutic effects on various neurological disorders. PBT-2 belongs to the class of compounds known as metal protein attenuating compounds (MPACs), which have been shown to have potential therapeutic effects by targeting metal ions involved in the pathogenesis of various diseases.

Mechanism of Action

PBT-2 has a unique mechanism of action that involves the chelation of metal ions, specifically copper and zinc, which are involved in the pathogenesis of various neurological disorders. PBT-2 has been shown to bind to these metal ions, thereby reducing their availability for interactions with proteins involved in disease pathogenesis. This results in a reduction in protein aggregation and toxicity, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
PBT-2 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic effects. PBT-2 has been shown to reduce oxidative stress and inflammation, two processes that are involved in the pathogenesis of various neurological disorders. PBT-2 has also been shown to improve synaptic function and reduce neuronal loss, which are important factors in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBT-2 for lab experiments is its ability to target metal ions involved in the pathogenesis of various neurological disorders. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of PBT-2 is its potential toxicity, which has been observed in some preclinical studies. Further studies are needed to fully understand the safety profile of PBT-2 and its potential for clinical use.

Future Directions

There are a number of future directions for the study of PBT-2 and its potential therapeutic effects. One area of research is the development of more potent and selective N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide, which may have improved therapeutic effects and reduced toxicity. Another area of research is the investigation of the potential use of PBT-2 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs. Finally, further clinical studies are needed to fully understand the safety and efficacy of PBT-2 in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of PBT-2 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetylamino-benzothiazole. This intermediate is then reacted with phenylacetylene and subsequently with propargyl bromide to form the final product, PBT-2. The synthesis of PBT-2 has been optimized for large-scale production, making it a viable candidate for further development as a therapeutic agent.

Scientific Research Applications

PBT-2 has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT-2 has been shown to have potential therapeutic effects by targeting metal ions involved in the pathogenesis of these diseases. Specifically, PBT-2 has been shown to inhibit the aggregation of beta-amyloid and tau proteins in Alzheimer's disease, and to reduce the accumulation of mutant huntingtin protein in Huntington's disease.

properties

IUPAC Name

N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-7-15(20)18-13-10-6-11-14-16(13)21-17(19-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMWTOFYCNTXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCC2=C1SC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide

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